4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride
Overview
Description
4-Amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolyl group attached to a butanamide backbone, which is further modified by an amino group and a hydrochloride moiety.
Mechanism of Action
Target of Action
Amines and pyrazoles can interact with a variety of biological targets. For example, some amines act as neurotransmitters, such as dopamine and serotonin, playing crucial roles in mood regulation . Pyrazoles are often found in compounds with analgesic, anti-inflammatory, and anticancer properties .
Mode of Action
The mode of action of amines and pyrazoles depends on their specific chemical structure and the target they interact with. They can act as agonists or antagonists of receptors, or they can inhibit or enhance the activity of enzymes .
Biochemical Pathways
Amines and pyrazoles can be involved in a variety of biochemical pathways. For instance, amines are involved in the synthesis and degradation of neurotransmitters. Pyrazoles can affect the cyclooxygenase pathway and have been used to design COX-2 inhibitors .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines and pyrazoles can vary widely depending on their specific chemical structure. Factors that can influence ADME include the compound’s size, charge, lipophilicity, and the presence of functional groups .
Result of Action
The molecular and cellular effects of amines and pyrazoles depend on their specific targets. Effects can range from changes in cell signaling and function to the induction of cell death in the case of anticancer compounds .
Action Environment
The action, efficacy, and stability of amines and pyrazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the activity of amines can be affected by the pH due to their ability to accept or donate protons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride typically involves multiple steps, starting with the preparation of the pyrazolyl core. The final step involves the addition of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles or amides.
Scientific Research Applications
Chemistry: In chemistry, 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: This compound shares a similar pyrazolyl structure but has a phenyl group and a sulfonamide group instead of the butanamide and amino groups.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound contains two pyrazolyl groups attached to a pyrimidinyl core, making it structurally different but functionally similar in some applications.
Properties
IUPAC Name |
4-amino-N-(1H-pyrazol-4-yl)butanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-3-1-2-7(12)11-6-4-9-10-5-6;/h4-5H,1-3,8H2,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFIJDNCGTUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)NC(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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